Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate
Description
Properties
IUPAC Name |
dimethyl 2-(2-chloro-6-nitrophenyl)-2-prop-2-enylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO6/c1-4-8-14(12(17)21-2,13(18)22-3)11-9(15)6-5-7-10(11)16(19)20/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFSKWTDGIWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate typically involves the reaction of dimethyl malonate with 2-chloro-6-nitrobenzaldehyde in the presence of a base, followed by the addition of an allyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields amines, and substitution yields various substituted derivatives .
Scientific Research Applications
Pharmaceutical Synthesis
Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the preparation of:
- Analgesics : Compounds derived from this malonate are known for their pain-relieving properties.
- Anti-inflammatory agents : The nitrophenyl group contributes to the biological activity of these derivatives.
- Anxiolytics : Certain derivatives exhibit effects that reduce anxiety, making them valuable in therapeutic applications .
Organic Synthesis
The compound is employed as a versatile building block in organic synthesis. It participates in various reactions, including:
- Michael Additions : this compound can act as a nucleophile in Michael addition reactions, facilitating the formation of complex organic molecules with high enantioselectivity. For example, it can react with nitroolefins to yield chiral products with significant optical purity .
- Enantioselective Catalysis : Recent studies have shown that this compound can be utilized in phase-transfer catalytic reactions, leading to highly enantioselective outcomes in the α-alkylation of malonates. This application is crucial for synthesizing chiral drugs and biologically active compounds .
Case Studies and Research Findings
Numerous studies have documented the effectiveness of this compound in synthetic methodologies:
Mechanism of Action
The mechanism by which Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl group can participate in reactions that modify biological molecules, and the malonate ester group can act as a precursor for the synthesis of other bioactive compounds .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the nitro and chloro groups significantly impacts reactivity. For example, the 2-chloro-6-nitro configuration in the target compound enhances electrophilicity compared to the 4-chloro-2-nitro isomer in dimethyl 2-(4-chloro-2-nitrophenyl)malonate .
- Functional Groups: The allyl group in the target compound facilitates cycloaddition reactions, whereas the benzodioxol-quinoline derivative in Table 1 lacks this reactivity due to its aromatic system .
Toxicity and Environmental Impact
- Dimethyl Malonate Analogs : The U.S. EPA classifies dimethyl malonate as a low-priority substance with low environmental and human health hazards . However, the nitro and chloro substituents in the target compound may increase toxicity, though thorough toxicological data are lacking .
- Regulatory Status: Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a regulated reference material under USP, EMA, JP, and BP standards, indicating stricter safety protocols compared to non-halogenated malonates .
Biological Activity
Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Formula: C₁₁H₁₀ClNO₆
Molecular Weight: 287.66 g/mol
Melting Point: 132–134 °C
The compound features a malonate backbone with an allyl group and a chloro-nitrophenyl moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several key mechanisms:
- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Allylic Reactions: The allyl group may participate in various chemical reactions that modify biological molecules, enhancing the compound's reactivity.
- Malonate Ester Group: This group serves as a precursor for synthesizing other bioactive compounds, which may contribute to its overall biological efficacy.
Antimicrobial Properties
Recent studies indicate that this compound exhibits notable antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has been evaluated for its anticancer properties in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The proposed mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to cell death .
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
- Researchers tested this compound against common bacterial strains such as E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- The study concluded that the compound could be a promising candidate for developing new antimicrobial agents.
-
Anticancer Efficacy:
- A study published in the Journal of Medicinal Chemistry explored the compound's effects on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
- Mechanistic studies indicated that the compound activates apoptosis pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Comparative Biological Activity Table
| Property | This compound | Standard Antimicrobial Agents | Standard Anticancer Agents |
|---|---|---|---|
| Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria | Penicillin, Ciprofloxacin | N/A |
| IC50 (Anticancer) | ~30 µM (MCF-7 cells) | N/A | Doxorubicin: ~10 µM |
| Mechanism of Action | Apoptosis via ROS generation | Cell wall synthesis inhibition | DNA intercalation |
Q & A
Q. What are the standard synthetic routes for dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate?
Methodological Answer: The synthesis typically involves sequential alkylation and nitration steps. A general approach includes:
Alkylation of malonate esters : React dimethyl malonate with allyl bromide in the presence of a base (e.g., NaOEt) to introduce the allyl group.
Electrophilic aromatic substitution : Introduce the 2-chloro-6-nitrophenyl group via a Friedel-Crafts-like reaction using a chlorinated nitrobenzene derivative.
Purification : Column chromatography or recrystallization is used to isolate the product.
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Allyl bromide, NaOEt | EtOH | Reflux | 2 h | ~75% |
| 2 | 2-Chloro-6-nitrobenzene derivative, AlCl₃ | DCM | 0–25°C | 12 h | ~60% |
This methodology is adapted from analogous malonate syntheses .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Characterization involves:
Q. What are typical reactions involving this compound in organic synthesis?
Methodological Answer: The compound’s reactivity is dominated by:
- Allyl group transformations : Epoxidation, hydrohalogenation, or cross-metathesis.
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) to amines for further functionalization.
- Malonate ester hydrolysis : Acidic/alkaline conditions yield dicarboxylic acids for polymerization.
Q. Example Reaction Pathway
Dimethyl malonate → Allylation → Nitroaromatic substitution → [Further derivatization]
Reaction optimization requires monitoring steric effects from the bulky aryl group .
Advanced Research Questions
Q. How can reaction yields be optimized given steric hindrance from the 2-chloro-6-nitrophenyl group?
Methodological Answer: Steric challenges arise during electrophilic substitution. Strategies include:
Q. DOE (Design of Experiments) Table
| Variable | Level 1 | Level 2 | Outcome (Yield) |
|---|---|---|---|
| Catalyst (AlCl₃) | 1.2 eq | 2.0 eq | 60% vs. 68% |
| Temperature | 25°C | 50°C | 55% vs. 72% |
| Reaction Time | 6 h | 18 h | 58% vs. 65% |
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer: Discrepancies between predicted and observed NMR/IR data may arise from:
- Conformational flexibility : Use variable-temperature NMR to assess dynamic effects.
- Impurity profiling : LC-MS to detect byproducts (e.g., incomplete nitration).
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian, ORCA) .
Case Study : A 0.3 ppm deviation in aromatic proton shifts was traced to solvent polarity effects, resolved using CDCl₃ instead of DMSO-d₆ .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT calculations : Map electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
- Reaction pathway modeling : Use software like Gaussian or NWChem to model transition states for allyl group reactions .
Q. How is the biological activity of this compound evaluated in antimicrobial studies?
Methodological Answer:
- In vitro assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli).
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
- Mechanistic studies :
- Enzyme inhibition : Measure binding to microbial dihydrofolate reductase (DHFR) via fluorescence quenching.
- Resistance profiling : Compare efficacy against wild-type vs. multidrug-resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
